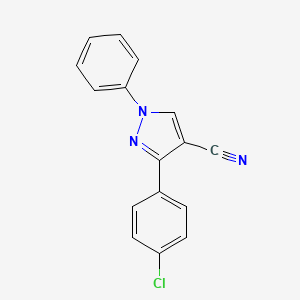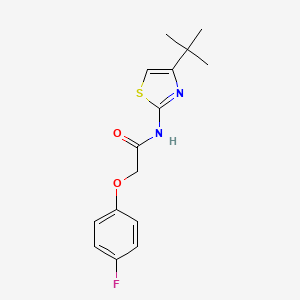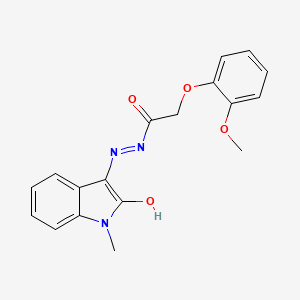![molecular formula C13H18N2OS B5764100 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol, also known as EPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. EPP belongs to the class of phenothiazine derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is not fully understood. However, studies have shown that 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol modulates the activity of various enzymes and receptors in the body. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are enzymes involved in the metabolism of neurotransmitters. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol also interacts with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for various diseases. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol. One of the potential applications of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been shown to improve cognitive function and memory, which makes it a promising candidate for the development of new drugs for these diseases. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. Another future direction for the research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is to improve its solubility in water, which can enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral activities. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has also been found to possess antioxidant and anti-inflammatory properties, modulate the immune system, and improve cognitive function. While there are limitations to the use of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol in lab experiments, its wide range of biological activities makes it a promising candidate for the development of new drugs for various diseases.
Synthesemethoden
The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol involves the reaction of 4-chloro-3-nitrophenol with ethyl piperazine in the presence of sodium hydride. The resulting intermediate is then treated with carbon disulfide to yield 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol. The purity of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Wissenschaftliche Forschungsanwendungen
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and antiviral activities. 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has also been shown to possess antioxidant and anti-inflammatory properties. Moreover, 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been found to modulate the immune system and improve cognitive function. These properties make 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol a promising candidate for the development of new drugs for various diseases.
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-2-14-7-9-15(10-8-14)13(17)11-3-5-12(16)6-4-11/h3-6,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGJOMGWGAAKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethyl-1-piperazinyl)carbonothioyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)




![N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5764061.png)


![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)


![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5764106.png)